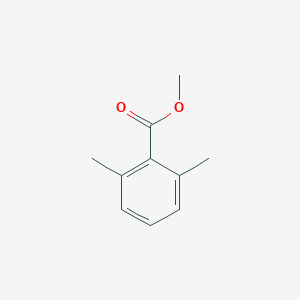

Methyl 2,6-dimethylbenzoate

Description

Properties

IUPAC Name |

methyl 2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-5-4-6-8(2)9(7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMULMWDHLJUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333877 | |

| Record name | Methyl 2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14920-81-1 | |

| Record name | Methyl 2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,6-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,6-Dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of methyl 2,6-dimethylbenzoate. The information is intended to support research and development activities where this sterically hindered ester may be of interest.

Chemical Identity and Physical Properties

This compound is an aromatic ester characterized by the presence of two methyl groups ortho to the ester functionality. This substitution pattern creates significant steric hindrance around the carbonyl group, influencing its reactivity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14920-81-1[1][2] |

| Molecular Formula | C₁₀H₁₂O₂[1][2] |

| Molecular Weight | 164.20 g/mol [1][2] |

| SMILES | CC1=C(C(=CC=C1)C)C(=O)OC[1] |

| InChI Key | XJMULMWDHLJUKP-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Form | Liquid at room temperature |

| Boiling Point | 234.3 °C (Predicted)[3] |

| Density | Data not available |

| Solubility | Poorly soluble in water, miscible with organic solvents. |

Synthesis and Experimental Protocol

The synthesis of this compound is most commonly achieved via the Fischer esterification of 2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst. The reaction is notably slower and requires more forcing conditions than the esterification of unhindered benzoic acids due to the steric hindrance imposed by the two ortho-methyl groups. These groups impede the nucleophilic attack of methanol on the protonated carboxyl group.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine 2,6-dimethylbenzoic acid (7.5 g, 0.05 mol) and an excess of methanol (50 mL, 1.24 mol).

-

Catalyst Addition: While swirling the flask, carefully add concentrated sulfuric acid (2.0 mL) as the catalyst.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Vent the separatory funnel frequently to release pressure from CO₂ evolution.

-

Final Wash: Wash the organic layer with a saturated sodium chloride solution (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product.

Spectroscopic Data and Analysis

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for this compound

| Spectroscopy | Key Features and Expected Values |

| ¹H NMR | Aromatic Protons (C₃-H, C₄-H, C₅-H): ~7.0-7.2 ppm (multiplet, 3H)Ester Methyl Protons (-OCH₃): ~3.8-3.9 ppm (singlet, 3H)Ring Methyl Protons (Ar-CH₃): ~2.3-2.4 ppm (singlet, 6H) |

| ¹³C NMR | Carbonyl Carbon (C=O): ~170-172 ppmAromatic C₁/C₂/C₆: ~135-140 ppmAromatic C₃/C₄/C₅: ~127-130 ppmEster Methyl Carbon (-OCH₃): ~52 ppmRing Methyl Carbons (Ar-CH₃): ~19-21 ppm |

| IR Spectroscopy | C=O Stretch (Ester): ~1720-1730 cm⁻¹ (strong)C-O Stretch (Ester): ~1250-1300 cm⁻¹ (strong)Aromatic C-H Stretch: ~3000-3100 cm⁻¹ (medium)Aliphatic C-H Stretch: ~2850-2960 cm⁻¹ (medium) |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z = 164Base Peak [M-OCH₃]⁺: m/z = 133Other Fragments: m/z = 105, 77 |

Analysis Details

-

NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two ring methyl groups are equivalent, giving a single sharp peak integrating to 6 protons. The three aromatic protons will appear as a multiplet. The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the ester methyl carbon, and the aromatic ring carbons, with the substituted carbons appearing at a lower field.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band of the ester carbonyl (C=O) group. The C-O stretching vibrations and the various C-H stretches of the aromatic and aliphatic groups provide further confirmation of the structure.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak is observed at m/z 164, corresponding to the molecular weight of the compound. The most stable fragment and thus the base peak typically results from the loss of the methoxy radical (-•OCH₃), yielding the 2,6-dimethylbenzoyl cation at m/z 133.

References

An In-depth Technical Guide to the Solubility of Methyl 2,6-dimethylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2,6-dimethylbenzoate in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 25°C is summarized in the table below. This data is essential for selecting appropriate solvent systems for various applications, from reaction media to crystallization processes.

| Solvent | Solubility (g/L) @ 25°C[1] |

| Dichloromethane | 5504.57 |

| Chloroform | 5079.65 |

| 1,4-Dioxane | 3865.79 |

| Tetrahydrofuran (THF) | 3355.69 |

| N,N-Dimethylformamide (DMF) | 3331.26 |

| Acetonitrile | 2915.7 |

| Cyclohexanone | 2041.22 |

| Acetone | 1905.91 |

| Dimethyl Sulfoxide (DMSO) | 1854.6 |

| Methanol | 1716.3 |

| N-Methyl-2-pyrrolidone (NMP) | 1693.09 |

| Methyl Acetate | 1496.63 |

| n-Propanol | 1457.75 |

| 2-Butanone | 1375.64 |

| Ethyl Acetate | 1344.2 |

| Isopropanol | 1335.3 |

| n-Butanol | 1202.43 |

| Acetic Acid | 1138.48 |

| sec-Butanol | 1091.44 |

| Isobutanol | 942.75 |

| Toluene | 870.3 |

| n-Pentanol | 869.51 |

| n-Propyl Acetate | 739.32 |

| n-Butyl Acetate | 690.89 |

| Isopropyl Acetate | 680.97 |

| Ethylene Glycol | 571.99 |

| n-Octanol | 529.44 |

| Propylene Glycol | 486.07 |

| Cyclohexane | 367.97 |

| n-Hexane | 200.97 |

| Water | 10.68 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is typically determined using the shake-flask method. This widely accepted technique involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Objective: To determine the equilibrium solubility of this compound in an organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed. A typical equilibration period is 24 to 72 hours. It is advisable to determine the required time by taking samples at different intervals until the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

-

Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that is within the linear range of the analytical method to be used.

-

-

Quantitative Analysis (using HPLC as an example):

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

Determine the concentration of this compound in the diluted sample by using the calibration curve.

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of Methyl 2,6-dimethylbenzoate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This information is intended to aid researchers in the identification and characterization of this molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic protons and methyl groups in similar molecules.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (H3, H4, H5) | ~ 7.0 - 7.3 | Multiplet | 3H | ortho: ~7-8, meta: ~2-3 |

| OCH₃ (Ester) | ~ 3.9 | Singlet | 3H | N/A |

| Ar-CH₃ (at C2, C6) | ~ 2.3 - 2.4 | Singlet | 6H | N/A |

Note: The chemical shifts and coupling constants are predicted values and may vary slightly in an experimental spectrum.

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound with the predicted proton assignments.

Caption: Structure of this compound with proton assignments.

Experimental Protocol

The following is a general experimental protocol for acquiring the ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[1][2] Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which can be used as a reference.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.[2]

-

The instrument is locked onto the deuterium signal of the solvent (CDCl₃).[2]

-

The sample is shimmed to optimize the homogeneity of the magnetic field.[2]

3. Data Acquisition:

-

A standard one-pulse ¹H NMR experiment is performed.[2]

-

The spectral width should be set to encompass the expected chemical shift range for all proton signals (typically 0-10 ppm for this type of molecule).[2]

-

The number of scans can be varied to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.[2]

-

The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.[2]

4. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

-

The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.

-

The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of the signals are determined.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 2,6-dimethylbenzoate

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Methyl 2,6-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development. This document details the characteristic vibrational modes of the molecule, presents a general experimental protocol for spectral acquisition, and offers a logical framework for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (C₁₀H₁₂O₂) is an aromatic ester. Its structure, featuring a benzene ring substituted with a methyl ester group and two methyl groups at positions 2 and 6, gives rise to a characteristic infrared spectrum. The key functional groups that produce distinct IR absorption bands are the carbonyl group (C=O) of the ester, the C-O bonds of the ester, the aromatic C=C bonds, and the C-H bonds of the aromatic ring and the methyl groups.

Quantitative Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These values are based on the typical frequency ranges for the respective functional groups and may vary slightly based on the specific experimental conditions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Ar-H) |

| 2990 - 2850 | Medium | C-H Stretch | Methyl (-CH₃) |

| 1730 - 1715 | Strong | C=O Stretch | Ester (Carbonyl) |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |

| 1470 - 1430 | Medium | C-H Bend (asymmetrical) | Methyl (-CH₃) |

| 1380 - 1365 | Medium | C-H Bend (symmetrical) | Methyl (-CH₃) |

| 1250 - 1100 | Strong | C-O Stretch | Ester |

| 800 - 690 | Strong | C-H Out-of-plane Bend | Aromatic (Ar-H) |

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of this compound, a liquid at room temperature, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Sample Preparation:

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

If the sample is volatile, cover the ATR accessory to minimize evaporation during the measurement.

Data Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

-

The instrument's software will automatically perform the Fourier transform to generate the infrared spectrum.

-

The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Post-Acquisition:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Verify the cleanliness of the crystal by collecting a new background spectrum and comparing it to the initial one.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure and the IR spectrum of this compound.

Unveiling the Genesis of Methyl 2,6-dimethylbenzoate: A Technical Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the historical discovery and synthesis of Methyl 2,6-dimethylbenzoate, a compound of interest in various chemical research domains. By delving into seminal 19th-century chemical literature, we provide a comprehensive overview of its first preparation, including detailed experimental protocols and the scientific context of its emergence.

Discovery and First Synthesis

The journey to this compound begins with the synthesis of its parent carboxylic acid, 2,6-dimethylbenzoic acid. The first documented preparation of this acid was reported by Oscar Jacobsen in 1882 in the scientific journal Berichte der deutschen chemischen Gesellschaft. Jacobsen's work focused on the oxidation of durene (1,2,4,5-tetramethylbenzene), from which he successfully isolated and characterized a "durenecarboxylic acid," which was later identified as 2,6-dimethylbenzoic acid.

While Jacobsen's 1882 paper is the foundational reference for the parent acid, the first specific synthesis of its methyl ester, this compound, is not explicitly detailed in this initial publication. However, the esterification of carboxylic acids was a well-established procedure at the time. The standard method involved the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, a process now known as Fischer-Speier esterification. Given the steric hindrance of the ortho-methyl groups in 2,6-dimethylbenzoic acid, this reaction would have been a notable synthetic challenge for 19th-century chemists.

Experimental Protocols of the Era

Based on the common laboratory practices of the late 19th and early 20th centuries, the following experimental protocols represent the likely methods for the synthesis of 2,6-dimethylbenzoic acid and its subsequent conversion to this compound.

Synthesis of 2,6-Dimethylbenzoic Acid (adapted from Jacobsen, 1882)

The initial synthesis of 2,6-dimethylbenzoic acid involved the oxidation of a durene fraction. While Jacobsen's original procedure was based on a different starting material, a more direct synthesis from 2,6-dimethylaniline became a common preparatory route later on.

Table 1: Quantitative Data for the Synthesis of 2,6-Dimethylbenzoic Acid

| Parameter | Value |

| Starting Material | 2,6-Dimethylaniline |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sulfuric acid, Water |

| Yield | Not explicitly stated in early literature, but modern adaptations report yields in the range of 60-70%. |

| Melting Point | 114-116 °C |

Methodology:

-

Diazotization: 2,6-Dimethylaniline is diazotized by reacting it with an aqueous solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C).

-

Sandmeyer Reaction: The resulting diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a solution of copper(I) cyanide. This step introduces the nitrile functional group onto the aromatic ring, forming 2,6-dimethylbenzonitrile.

-

Hydrolysis: The 2,6-dimethylbenzonitrile is subsequently hydrolyzed to the corresponding carboxylic acid by heating with a strong acid, such as sulfuric acid, in the presence of water.

-

Isolation and Purification: The crude 2,6-dimethylbenzoic acid is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol or water.

Esterification to this compound (Fischer-Speier Method)

The esterification of the sterically hindered 2,6-dimethylbenzoic acid would have required forcing conditions.

Table 2: Quantitative Data for the Esterification of 2,6-Dimethylbenzoic Acid

| Parameter | Value |

| Starting Material | 2,6-Dimethylbenzoic Acid |

| Key Reagents | Methanol, Concentrated Sulfuric Acid |

| Reaction Time | Several hours of reflux |

| Yield | Likely moderate due to steric hindrance. |

| Boiling Point | Not specified in early literature, but modern sources cite it as approximately 219-220 °C. |

Methodology:

-

A mixture of 2,6-dimethylbenzoic acid and an excess of methanol is prepared.

-

A catalytic amount of a strong acid, most commonly concentrated sulfuric acid, is carefully added to the mixture.

-

The reaction mixture is heated under reflux for an extended period to drive the equilibrium towards the formation of the ester.

-

After cooling, the excess methanol is removed by distillation.

-

The remaining mixture is diluted with water and extracted with a suitable organic solvent, such as diethyl ether.

-

The organic extract is washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a wash with water.

-

The solvent is removed by distillation to yield the crude this compound, which can be further purified by fractional distillation.

Logical Relationship of Synthesis

Caption: Synthetic pathways to this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The discovery of this compound is rooted in the foundational work on substituted benzoic acids by chemists like Oscar Jacobsen in the late 19th century. While the initial synthesis of the ester itself is not elaborately documented as a singular discovery, its preparation would have followed the established, albeit challenging for this hindered structure, principles of Fischer-Speier esterification. This historical perspective provides valuable context for modern researchers engaged in the synthesis and application of this and related molecules, highlighting the evolution of synthetic methodologies over the past century.

Steric Hindrance Effects in Methyl 2,6-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ortho-methyl substituents in methyl 2,6-dimethylbenzoate introduce significant steric hindrance around the ester functionality. This steric impediment profoundly influences the molecule's reactivity, particularly in synthesis and hydrolysis reactions, when compared to its unsubstituted analogue, methyl benzoate. This technical guide provides an in-depth analysis of these steric effects, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive resource for researchers in organic synthesis and drug development. The altered reactivity of sterically hindered esters is a critical consideration in designing synthetic routes and understanding metabolic pathways of drug candidates.

Introduction

Steric hindrance is a fundamental concept in organic chemistry, referring to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In the case of this compound, the two methyl groups in the ortho positions to the methoxycarbonyl group create a crowded environment around the carbonyl carbon. This steric shield dramatically reduces the accessibility of the electrophilic carbonyl center to nucleophiles, leading to significantly slower reaction rates for processes like hydrolysis and transesterification compared to unhindered esters such as methyl benzoate.

This guide will explore the quantifiable consequences of this steric hindrance, focusing on the synthesis via Fischer-Speier esterification and the mechanisms of acid and base-catalyzed hydrolysis. Understanding these effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing molecules with desired stability and reactivity profiles in fields such as medicinal chemistry and materials science. For instance, the increased stability of sterically hindered esters can be leveraged to design prodrugs that are resistant to enzymatic hydrolysis.[1]

Data Presentation: A Comparative Analysis

The impact of steric hindrance on the reactivity of this compound is most evident when comparing its reaction kinetics and spectroscopic properties to those of methyl benzoate.

Table 1: Comparative Rates of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters can proceed through different mechanisms, primarily the bimolecular AAc2 mechanism and the unimolecular AAc1 mechanism. Steric hindrance in the substrate can favor the AAc1 pathway. The following table presents a comparison of the observed pseudo-first-order rate constants (kobs) for the acid-catalyzed hydrolysis of methyl benzoate and this compound in sulfuric acid at 25°C.

| Compound | H₂SO₄ (wt%) | kobs (s⁻¹) | Relative Rate |

| Methyl Benzoate | 65.4 | 1.15 x 10⁻⁵ | 1 |

| This compound | 65.4 | 4.17 x 10⁻⁸ | ~276 |

Data extrapolated from Cox, R. A., Goldman, M. F., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2971.

Table 2: Activation Parameters for Acid-Catalyzed Hydrolysis (AAc1 Mechanism)

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the reaction mechanism. For the AAc1 mechanism, which is more prevalent for the sterically hindered ester, the release of steric strain in the transition state can lead to a lower enthalpy of activation.

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Methyl Benzoate | 24.9 | 10.7 |

| This compound | 23.0 | 11.1 |

Data from Cox, R. A., Goldman, M. F., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2971.

Table 3: Spectroscopic Data Comparison

Steric hindrance also influences the spectroscopic properties of the molecule by affecting the electronic environment and conformation.

| Spectroscopic Data | Methyl Benzoate | This compound |

| ¹H NMR (CDCl₃, δ ppm) | ||

| -OCH₃ | ~3.9 | ~3.8 |

| Aromatic-H (ortho) | ~8.0 | - |

| Aromatic-H (meta, para) | ~7.4-7.6 | ~7.0-7.2 |

| Ar-CH₃ | - | ~2.3 |

| ¹³C NMR (CDCl₃, δ ppm) | ||

| C=O | ~167 | ~171 |

| -OCH₃ | ~52 | ~52 |

| Aromatic C (ipso) | ~130 | ~138 |

| Aromatic C (ortho) | ~129.5 | ~135 |

| Aromatic C (meta) | ~128.4 | ~128 |

| Aromatic C (para) | ~133 | ~130 |

| Ar-CH₃ | - | ~20 |

| IR (cm⁻¹) | ||

| C=O stretch | ~1720 | ~1725 |

| C-O stretch | ~1275, 1110 | ~1260, 1130 |

Note: Specific chemical shifts and vibrational frequencies can vary slightly depending on the solvent and concentration.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 2,6-dimethylbenzoic acid and methanol using an acid catalyst.

Materials:

-

2,6-dimethylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid), which acts as both reactant and solvent.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution, CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation or column chromatography on silica gel.

Hydrolysis of this compound

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Aqueous solution of a strong acid (e.g., 3 M H₂SO₄ or HCl)

-

Organic co-solvent (e.g., dioxane or tetrahydrofuran, THF), if needed

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the aqueous acid solution. If solubility is low, add a minimal amount of a co-solvent until a homogeneous solution is formed.

-

Heat the mixture to reflux with stirring. The reaction is slow and may require prolonged heating (24-48 hours). Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the product, 2,6-dimethylbenzoic acid, with diethyl ether.

-

Wash the combined organic extracts with brine.

-

To isolate the carboxylic acid, extract the organic layer with a saturated sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt.

-

Carefully acidify the aqueous layer with concentrated HCl to precipitate the 2,6-dimethylbenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Due to steric hindrance, the typical bimolecular acyl-oxygen cleavage (BAc2) is slow. Under forcing conditions, an alternative bimolecular alkyl-oxygen cleavage (BAl2) pathway, which is an SN2 attack on the methyl group, can occur.

Materials:

-

This compound

-

Aqueous or alcoholic solution of a strong base (e.g., NaOH or KOH)

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an alcoholic solution of NaOH or KOH (e.g., 2 M NaOH in ethanol/water).

-

Heat the mixture to reflux with stirring. The reaction may require an extended period (several hours to days). Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and remove the alcohol solvent by rotary evaporation.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to precipitate the 2,6-dimethylbenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Mandatory Visualizations

Fischer-Speier Esterification Workflow

Caption: General workflow for the synthesis of this compound via Fischer-Speier esterification.

Signaling Pathways in Hydrolysis

The steric hindrance in this compound can alter the mechanism of hydrolysis from the typical BAc2 pathway to a BAl2 pathway under basic conditions.

Caption: Contrasting hydrolysis pathways for unhindered versus sterically hindered methyl benzoates in basic media.

Logical Relationship of Steric Effects

This diagram illustrates the cause-and-effect relationship of steric hindrance on the chemical properties of this compound.

Caption: Logical flow diagram illustrating the consequences of steric hindrance in this compound.

Conclusion

The steric hindrance imparted by the two ortho-methyl groups in this compound serves as a powerful illustration of how molecular geometry dictates chemical reactivity. This guide has demonstrated through comparative data, detailed protocols, and mechanistic diagrams that this steric congestion leads to a significant decrease in the rates of common ester reactions and can favor alternative mechanistic pathways. For researchers in drug development, the principles highlighted here are essential for designing molecules with tailored metabolic stabilities. For synthetic chemists, a thorough understanding of these steric effects is paramount for the successful planning and execution of reactions involving sterically encumbered molecules.

References

An In-depth Technical Guide on the Electronic Properties of Methyl 2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of Methyl 2,6-dimethylbenzoate. The document details the theoretical and experimental methodologies used to characterize this molecule, presenting key data on its molecular orbitals, electrostatic potential, and spectroscopic signatures. This information is critical for understanding the molecule's reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science.

Introduction

This compound is an aromatic ester characterized by a benzene ring substituted with a methyl ester group and two methyl groups at the ortho positions. This substitution pattern introduces significant steric hindrance around the ester functionality, which in turn influences the molecule's conformation and electronic properties. A thorough understanding of these properties is essential for predicting its chemical behavior and designing novel molecules with desired functionalities. This guide summarizes the key electronic and spectroscopic features of this compound, based on established computational and experimental techniques.

Physicochemical and Electronic Properties

The fundamental physicochemical and electronic properties of this compound are crucial for its application in various scientific domains. While extensive experimental data for this specific molecule is not widely published, computational chemistry provides reliable predictions.

Table 1: Predicted Physicochemical and Electronic Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₂O₂ | - |

| Molecular Weight | 164.20 g/mol | - |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Computational Prediction[1] |

| LogP | 2.09 | Computational Prediction[1] |

| Hydrogen Bond Acceptors | 2 | Computational Prediction[1] |

| Hydrogen Bond Donors | 0 | Computational Prediction[1] |

| Rotatable Bonds | 1 | Computational Prediction[1] |

Theoretical Electronic Properties: A Computational Approach

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure of molecules. For this compound, these calculations provide insights into the frontier molecular orbitals (HOMO and LUMO), which are key determinants of chemical reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electron-donating and accepting capabilities. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Representative Theoretical Electronic Properties of Substituted Benzoates

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| p-methylbenzaldehyde | -6.25 | -1.88 | 4.37 | 3.75 |

| m-methylbenzaldehyde | -6.40 | -1.82 | 4.58 | 3.50 |

| o-methylbenzaldehyde | -6.35 | -1.85 | 4.50 | 3.25 |

Note: Data for methylbenzaldehyde isomers is provided for comparative purposes to illustrate the influence of substituent position on electronic properties, as determined by DFT calculations.[3]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show a region of negative electrostatic potential (electron-rich) around the oxygen atoms of the carbonyl group, making them potential sites for interaction with electrophiles. The aromatic ring and the methyl groups would exhibit regions of relatively neutral or slightly positive potential.

Experimental Characterization

The electronic properties and structure of this compound can be experimentally determined and verified using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the two ortho-methyl group protons. Due to the molecule's symmetry, the aromatic protons would likely appear as a multiplet, while the methyl ester protons would be a singlet, and the two equivalent ortho-methyl groups would also present as a single singlet.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methyl ester carbon, and the carbons of the two ortho-methyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to exhibit strong absorption bands corresponding to:

-

C=O stretching of the ester group (typically around 1720-1740 cm⁻¹).

-

C-O stretching of the ester group (in the 1100-1300 cm⁻¹ region).

-

Aromatic C-H stretching (above 3000 cm⁻¹).

-

Aliphatic C-H stretching of the methyl groups (just below 3000 cm⁻¹).

-

Aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region).

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 2,6-dimethylbenzoic acid and methanol, adapted from standard Fischer esterification methods.[2][4][5]

Materials:

-

2,6-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dimethylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or distillation if necessary.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

FT-IR Spectroscopy:

-

Obtain the FT-IR spectrum of a neat sample of this compound using a FT-IR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

Conceptual Relationship of Electronic Properties

Caption: Electronic properties and molecular behavior.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of this compound, drawing upon established theoretical and experimental methodologies. While specific published data for this molecule is limited, by analogy with related compounds and through the application of computational chemistry principles, its key electronic features can be reliably inferred. The provided protocols for synthesis and characterization offer a practical framework for researchers to further investigate this molecule. The interplay of steric hindrance and electronic effects makes this compound an interesting subject for studies in physical organic chemistry and a potential building block in the design of new functional molecules.

References

- 1. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. studylib.net [studylib.net]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

In-Depth Technical Guide on the Potential Biological Activity of Methyl 2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dimethylbenzoate is an aromatic ester whose biological activity profile is not extensively characterized in publicly available literature. However, its structural features, particularly the ortho-disubstitution pattern, confer significant metabolic stability, a highly desirable characteristic in drug development. This technical guide provides a comprehensive overview of the known metabolic properties of this compound and explores its potential biological activities through a comparative analysis of structurally related benzoate derivatives. This document aims to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this molecule.

Introduction

This compound belongs to the family of benzoate esters, a class of compounds with diverse applications in the pharmaceutical, fragrance, and food industries. The biological activities of benzoate derivatives are largely dictated by the nature and position of substituents on the aromatic ring. The presence of two methyl groups at the 2 and 6 positions in this compound sterically hinders the ester linkage, which is predicted to have a profound impact on its metabolic fate and, consequently, its pharmacokinetic profile. While direct studies on the pharmacological effects of this compound are scarce, its established metabolic stability warrants a closer examination of its potential as a bioactive agent or a scaffold for the design of new chemical entities.

Metabolic Stability of this compound

A key determinant of a drug candidate's in vivo efficacy and safety is its metabolic stability. Many ester-containing compounds are susceptible to rapid hydrolysis by esterases in the liver and plasma, leading to a short half-life and poor bioavailability.

Resistance to Esterase-Mediated Hydrolysis

Studies have shown that this compound is highly resistant to enzymatic hydrolysis. In contrast to its structural analog, methyl benzoate, which is readily hydrolyzed by liver microsomes, this compound remains completely intact under similar conditions[1]. This remarkable stability is attributed to the steric hindrance provided by the two ortho-methyl groups, which effectively shield the ester carbonyl group from nucleophilic attack by the active site of esterase enzymes.

This intrinsic metabolic stability suggests that this compound is likely to have a longer in vivo half-life and greater systemic exposure compared to other, more labile, benzoate esters. This property makes it an attractive scaffold for the development of "hard drugs," which are designed to be metabolically stable and eliminated from the body unchanged.

Potential Biological Activities Based on Structural Analogs

In the absence of direct experimental data for this compound, we can infer its potential for biological activity by examining structurally related compounds. The following sections summarize the known activities of various benzoate derivatives, providing a basis for future investigation into this compound.

Potential Cytotoxic and Anticancer Activity

Several benzoate derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data for Benzoate Analogs

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Methyl Benzoate | HEK293 (Human embryonic kidney) | WST-1 | LC50 | >11 mM | [2] |

| Methyl Benzoate | CACO2 (Human colon adenocarcinoma) | WST-1 | LC50 | >11 mM | [2] |

| Methyl Benzoate | SH-SY5Y (Human neuroblastoma) | WST-1 | LC50 | >7.3 mM | [2] |

| Methyl 2-benzoylbenzoate | Normal human PBMNCs | Apoptosis Assay | - | Induces apoptosis at high concentrations | [3] |

| Methyl 4-amino benzoates | - | Enzyme Inhibition | IC50 (for G6PD) | 100.8 - 430.8 µM | [4] |

| Methyl 4-amino benzoates | - | Enzyme Inhibition | IC50 (for 6PGD) | 206 - 693.2 µM | [4] |

While methyl benzoate itself shows relatively low cytotoxicity, other derivatives have demonstrated pro-apoptotic and enzyme-inhibitory activities that are relevant to cancer research. The metabolic stability of this compound could potentially enhance such activities by ensuring sustained target engagement.

Potential Antimicrobial Activity

Benzoic acid and its esters are well-known for their antimicrobial properties and are often used as preservatives.

Table 2: Antimicrobial Activity Data for Benzoate Analogs

| Compound/Derivative | Microorganism | Assay | Endpoint | Value | Reference |

| 2-chlorobenzoic acid derivatives | Escherichia coli | Tube Dilution | pMIC | 2.27 µM/ml | [5] |

| 2-chlorobenzoic acid derivatives | Staphylococcus aureus | Tube Dilution | pMIC | 1.91 µM/ml | [5] |

| 2,4-Dihydroxy-6-n-pentylbenzoic acid derivatives | Staphylococcus aureus | Disc Diffusion | Inhibition Zone | 9 - 15 mm | [6] |

| 2,4-Dihydroxy-6-n-pentylbenzoic acid derivatives | Escherichia coli | Disc Diffusion | Inhibition Zone | 9 - 15 mm | [6] |

| 2,4-Dihydroxy-6-n-pentylbenzoic acid derivatives | Cladosporium sphaerospermum | Bioautography | Antifungal Activity | 2.5 µg (for methyl ester) | [6] |

The antimicrobial efficacy of benzoate derivatives is often linked to their lipophilicity and their ability to disrupt microbial cell membranes. The dimethyl substitution in this compound may influence its partitioning into microbial membranes, suggesting that it could possess antimicrobial properties.

Potential Anti-inflammatory Activity

Salicylates, which are hydroxylated benzoates, are a cornerstone of anti-inflammatory therapy. Other benzoate derivatives have also shown promise in modulating inflammatory responses.

Table 3: Anti-inflammatory Activity Data for Benzoate Analogs

| Compound | Cell Model | Key Findings | Reference |

| Methyl salicylate glycosides | LPS-induced RAW264.7 macrophages | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production. Significant suppression of nitric oxide (NO) accumulation. | [7] |

| Methyl derivatives of flavanone | LPS-stimulated RAW264.7 macrophages | Inhibition of NO production and modulation of pro-inflammatory cytokine production (IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α). |

Given that inflammation is a complex process involving multiple signaling pathways, the stable nature of this compound could make it an interesting candidate for investigating sustained anti-inflammatory effects.

Potential Modulation of Ion Channels

Ion channels are critical for a wide range of physiological processes, and their modulation by small molecules is a key area of drug discovery.

Table 4: Ion Channel Modulation by Benzoate Analogs

| Compound | Cell/Tissue Model | Ion Channel(s) Affected | Effect | Reference |

| Alkyl p-hydroxybenzoates | Rat pheochromocytoma PC12 cells | Ca2+ channels | Inhibition of Ba2+ current | |

| Alkyl p-hydroxybenzoates | Rat pheochromocytoma PC12 cells | K+ channels | Suppression of K+ current | |

| Alkyl p-hydroxybenzoates | Rat pheochromocytoma PC12 cells | Acetylcholine-activated channels | Partial block (MPHB) to abolition (BPHB) of inward current | |

| Alkyl p-hydroxybenzoates | Rat pheochromocytoma PC12 cells | ATP-activated channels | Potentiation of inward current (BPHB) |

The ability of various benzoate esters to interact with different ion channels suggests that this compound should also be evaluated for such activities.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are methodologies for key experiments relevant to the assessment of this compound.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a test compound.

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

-

Materials:

-

Test compound (this compound)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.

-

Terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein mass).

-

Cytotoxicity Assay (WST-1 Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

-

Objective: To determine the concentration of a test compound that reduces cell viability by 50% (LC50).

-

Materials:

-

Human cell line (e.g., HEK293, CACO2, or SH-SY5Y)

-

Complete cell culture medium

-

Test compound (this compound)

-

WST-1 reagent

-

96-well microplates

-

-

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add WST-1 reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will convert the WST-1 reagent into a colored formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the LC50 value from the resulting dose-response curve using appropriate software.

-

Visualizations

Workflow for Biological Activity and Metabolic Stability Assessment

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. evotec.com [evotec.com]

- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Methyl 2,6-dimethylbenzoate in Nature: A Technical Guide

Introduction

Methyl 2,6-dimethylbenzoate is a methylated derivative of benzoic acid. While its synthetic applications are established, its presence within the natural world remains largely uncharacterized, with scarce documentation in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge regarding the natural occurrence of this compound. To offer a broader context for researchers, scientists, and drug development professionals, this document will also delve into the natural occurrence, biosynthesis, and analysis of structurally related compounds, for which a greater body of research exists. The methodologies presented herein are intended to serve as a foundational framework for future investigations into this intriguing molecule.

Limited Direct Evidence of Natural Occurrence

Direct evidence for the natural production of this compound is sparse. One study on the degradation of methylbenzoates by Pseudomonas cepacia MB2 noted that this bacterium could utilize a range of mono- and dimethylbenzoates as a sole carbon source, with the notable exceptions of 2,5- and 2,6-dimethylbenzoates. This suggests a potential resistance to microbial degradation, but does not confirm its natural synthesis.

Structurally Related Compounds with Known Natural Sources

In contrast to this compound, several structurally similar compounds are well-documented natural products.

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

A prominent related compound is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, which is recognized as a primary fragrance component of oakmoss. This compound can be produced through the fermentation of the fungus Aspergillus terreus. The process involves the microbial production of 4-O-demethylbarbituric acid, which is then chemically hydrolyzed and methylated to yield the final product.

Methyl Benzoate

The simpler ester, Methyl benzoate, is a widespread natural product, identified as a volatile organic compound (VOC) in numerous plant species. It contributes to the characteristic aroma of many flowers and fruits. For instance, it is a significant component of the floral scent of ylang-ylang and certain cultivars of Alstroemeria. In one study of scented Alstroemeria hybrids, Methyl benzoate constituted 15.3% of the total volatile organic compounds in one hybrid and was part of a 27.56% ester composition in another[1]. Methyl benzoate has also been identified as a metabolite produced by various fungi and can be used as a biomarker for mold growth[2].

Quantitative Data of Structurally Related Compounds

The following table summarizes available quantitative data for compounds structurally related to this compound. Due to the scarcity of data for the target compound, this table focuses on its more studied analogues to provide a comparative context.

| Compound | Natural Source | Concentration / Relative Abundance | Reference |

| Methyl benzoate | Alstroemeria hybrid UCH13 | 15.3% of total VOCs | [1] |

| Methyl benzoate & Methyl salicylate | Alstroemeria hybrid UCH14 | 27.56% of total VOCs | [1] |

| Methyl benzoate | Mold on building materials | 32 to 46 ppb | [2] |

Proposed Biosynthetic Pathway for this compound

While the specific biosynthetic pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on known metabolic routes for benzoic acid and its derivatives in plants and microorganisms. The pathway likely originates from the shikimate pathway, leading to the formation of chorismic acid.

Caption: Proposed biosynthetic pathway for this compound.

This proposed pathway involves the conversion of L-phenylalanine to cinnamic acid, which is then shortened to benzoic acid. Subsequent methylation steps, catalyzed by methyltransferases and utilizing S-adenosyl methionine (SAM) as a methyl donor, would lead to the formation of 2,6-dimethylbenzoic acid. A final methylation of the carboxyl group, likely catalyzed by a benzoic acid carboxyl methyltransferase (BAMT) or a similar enzyme, would yield this compound.

Experimental Protocols

The following section outlines a general experimental workflow for the extraction, identification, and quantification of this compound from a natural source, such as a plant or fungal culture.

Sample Preparation

-

Plant Material: Fresh plant tissue (e.g., leaves, flowers) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent enzymatic degradation and loss of volatile compounds. The tissue should be ground to a fine powder under liquid nitrogen before extraction.

-

Fungal Culture: For fungal sources, the mycelium and the culture medium should be separated by filtration. Both components can be analyzed separately. The mycelium can be freeze-dried and ground, while the liquid medium can be directly extracted.

Extraction of Volatile and Semi-Volatile Compounds

Several methods can be employed for the extraction of this compound, depending on the sample matrix and the desired quantitative accuracy.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a non-destructive and solvent-free technique ideal for screening volatile compounds.

-

Place a known amount of the powdered sample into a headspace vial.

-

Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to equilibrate in the headspace.

-

Expose an SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period to adsorb the analytes.

-

Desorb the analytes from the fiber directly in the hot injector of a gas chromatograph.

-

-

Solvent Extraction: This method is suitable for a more comprehensive extraction of semi-volatile compounds.

-

Extract the powdered sample with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) using sonication or maceration.

-

Filter the extract to remove solid debris.

-

Concentrate the extract under a gentle stream of nitrogen to a desired volume.

-

Analytical Instrumentation and Conditions

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective technique for the separation and identification of volatile and semi-volatile compounds.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Injector: Operate in splitless mode for high sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode is used for identification, while selected ion monitoring (SIM) mode can be used for quantification to enhance sensitivity and selectivity.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantification

For accurate quantification, an internal standard (a compound with similar chemical properties but not present in the sample) should be added to the sample before extraction. A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area (normalized to the internal standard) with the calibration curve.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

The natural occurrence of this compound remains an open area for scientific investigation. The current body of literature lacks substantial evidence of its presence in plants, fungi, bacteria, or animals. However, the well-documented natural occurrence of structurally related compounds, such as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate and Methyl benzoate, provides a valuable framework for future research. The proposed biosynthetic pathway and the detailed experimental protocols outlined in this guide offer a starting point for researchers to explore the potential natural sources of this compound. Further studies employing sensitive analytical techniques like GC-MS are essential to definitively determine the presence and distribution of this compound in the natural world, which could unveil novel biochemical pathways and ecological roles.

References

Methodological & Application

Application of Methyl 2,6-dimethylbenzoate in Fragrance Formulations: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dimethylbenzoate is an aromatic ester with potential applications in the fragrance industry. While specific public data on its olfactory profile and use in consumer products is limited, this document provides a comprehensive overview of its potential applications, methods for its evaluation in fragrance formulations, and protocols for stability testing. This guide is intended to serve as a foundational resource for researchers and formulators interested in exploring the sensory characteristics and performance of this molecule.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for predicting its behavior in various formulations and for developing appropriate handling and storage protocols.

| Property | Value | Reference |

| CAS Number | 14920-81-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Purity | ≥95% | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.09004 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Olfactory Profile and Potential Applications

Detailed information on the specific olfactory profile of this compound is not widely available in the public domain. However, based on its chemical structure as a benzoate ester, it can be hypothesized to possess sweet, fruity, and potentially floral or balsamic notes. For comparison, the structurally related molecule, Methyl Benzoate, is described as having a sweet, fruity, and floral aroma with balsamic undertones.[3] Another related compound, 2-methyl-benzoic acid methyl ester, is reported to have fragrance notes of ylang, orange flower, and grape.[4]

Potential applications for this compound in fragrance formulations could include:

-

Fine Fragrances: As a modifier in floral and fruity accords, or to add a unique nuance to oriental and chypre fragrance families.

-

Personal Care Products: Incorporation into soaps, lotions, and hair care products to impart a pleasant scent.[4]

-

Home Care Products: Use in air fresheners, candles, and detergents to create an appealing ambient fragrance.[4]

Experimental Protocols

To rigorously evaluate the potential of this compound as a fragrance ingredient, a series of standardized experimental protocols should be followed.

Protocol 1: Sensory Analysis of this compound

Objective: To determine the olfactory profile of this compound.

Materials:

-

This compound (≥95% purity)

-

Ethanol (perfumer's grade)

-

Glass beakers and stirring rods

-

Volumetric flasks

-

Pipettes

-

Smelling strips (blotters)

-

Trained sensory panel

Methodology:

-

Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 5%, 1%, and 0.1% by weight).

-

Blotter Evaluation:

-

Dip a smelling strip into each dilution.

-

Allow the solvent to evaporate for a few seconds.

-

Present the smelling strips to a trained sensory panel in a well-ventilated, odor-free room.

-

Panelists should independently record their perception of the odor at different time intervals (top note, middle note, and base note) using a standardized fragrance vocabulary.

-

-

Data Analysis: Compile the descriptors from the sensory panel to create a comprehensive olfactory profile of the molecule.

Protocol 2: Evaluation in a Model Fragrance Formulation

Objective: To assess the performance and contribution of this compound in a simple fragrance accord.

Materials:

-

This compound

-

Other fragrance raw materials (e.g., Linalool for floral notes, Hedione® for diffusion, Iso E Super® for woody notes)

-

Ethanol (perfumer's grade)

-

Digital scale

-

Glass vials with caps

-

Smelling strips

Methodology:

-

Formulation of a Simple Accord: Create a basic floral or fruity fragrance accord. For example:

-

Linalool: 30%

-

Hedione®: 40%

-

Iso E Super®: 30%

-

-

Incorporation of this compound: Create a series of modifications to the base accord by adding this compound at different concentrations (e.g., 1%, 5%, 10%).

-

Sensory Evaluation:

-

Prepare 10% dilutions of the base accord and each modified accord in ethanol.

-

Conduct a blind evaluation with a sensory panel using smelling strips.

-

Panelists should compare the modified accords to the base accord and describe the differences in scent profile, intensity, and character.

-

Protocol 3: Stability Testing of a Fragrance Formulation Containing this compound

Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound over time and under various conditions.

Materials:

-

Final fragrance formulation containing this compound in a suitable base (e.g., ethanol for a fine fragrance, lotion base for a personal care product).

-

Glass containers (clear and amber)

-

Climate chambers or ovens

-

UV light cabinet

-

pH meter

-

Viscometer

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

-

Sample Preparation: Prepare multiple samples of the final product in both clear and amber glass containers.

-

Storage Conditions: Store the samples under a variety of conditions to simulate shelf-life and consumer use:[5][6]

-

Evaluation at Time Points: At specified time points, evaluate the samples for:

-

Data Analysis: Compare the results from the stored samples to a control sample stored at 4°C to determine the stability of the formulation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the sensory analysis of this compound.

Caption: Workflow for evaluating this compound in a model fragrance.

Caption: General workflow for the stability testing of a fragrance formulation.

Conclusion

References

- 1. scent.vn [scent.vn]

- 2. chemscene.com [chemscene.com]

- 3. How is Methyl Benzoate used in the fragrance industry? - Blog [m.evergreensinochem.com]

- 4. US7304028B2 - Use of methyl benzoic acid ester in perfume compositions - Google Patents [patents.google.com]

- 5. iltusa.com [iltusa.com]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

Application Notes and Protocols: Methyl 2,6-Dimethylbenzoate as a Versatile Starting Material in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of methyl 2,6-dimethylbenzoate as a starting material for the synthesis of a variety of organic compounds. The strategic placement of the methyl groups ortho to the ester functionality introduces steric hindrance that can be exploited for selective transformations at the ester, the aromatic ring, or the benzylic positions. This document offers detailed experimental protocols for key transformations, quantitative data where available, and visual workflows to guide synthetic planning.

Introduction

This compound is a readily available aromatic ester that serves as a valuable building block in organic synthesis. Its sterically hindered ester group influences its reactivity, allowing for selective transformations that might be challenging with less substituted analogues. The presence of two benzylic methyl groups provides additional handles for functionalization, expanding its utility in the synthesis of complex molecules, including potential pharmaceutical intermediates. This document outlines protocols for the reduction of the ester, its reaction with organometallic reagents, and the functionalization of the benzylic positions.

Key Synthetic Transformations and Protocols

Reduction of the Ester to 2,6-Dimethylbenzyl Alcohol

The reduction of the sterically hindered ester in this compound to the corresponding primary alcohol, 2,6-dimethylbenzyl alcohol, requires a potent reducing agent such as lithium aluminum hydride (LAH). This transformation provides a key intermediate for further synthetic elaborations.

Experimental Protocol: Reduction of this compound

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-